Veldoreotide

SSTR4 agonism Receptor pharmacology Somatostatin analogs

Veldoreotide (also designated DG3173, Somatoprim, COR-005, or PTR-3173) is a synthetic cyclic heptapeptide somatostatin analog (SSA) with a molecular formula of C60H74N12O10 and a molecular weight of 1122.57 g/mol. It functions as a full agonist at somatostatin receptor subtypes 2, 4, and 5 (SSTR2, SSTR4, SSTR5), distinguishing it from clinically established SSAs that lack robust SSTR4 activity.

Molecular Formula C60H74N12O10
Molecular Weight 1123.3 g/mol
CAS No. 252845-37-7
Cat. No. B1683482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVeldoreotide
CAS252845-37-7
SynonymsVeldoreotide;  Somatoprim;  DG 3173;  DG-3173;  DG3173;  PTR 3173;  PTR-3173;  PTR3173;  COR 005;  COR-005;  COR005
Molecular FormulaC60H74N12O10
Molecular Weight1123.3 g/mol
Structural Identifiers
SMILESCC(C1C(=O)NC(C(=O)N(CCCC(=O)NCCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CNC5=CC=CC=C54)CC6=CC=CC=C6)CC(=O)N)CC7=CC=CC=C7)O
InChIInChI=1S/C60H74N12O10/c1-37(73)54-59(81)70-50(31-39-18-6-3-7-19-39)60(82)72(36-51(62)74)29-15-26-52(75)63-28-14-25-53(76)66-47(30-38-16-4-2-5-17-38)56(78)68-49(33-41-35-65-45-23-11-9-21-43(41)45)58(80)69-48(32-40-34-64-44-22-10-8-20-42(40)44)57(79)67-46(55(77)71-54)24-12-13-27-61/h2-11,16-23,34-35,37,46-50,54,64-65,73H,12-15,24-33,36,61H2,1H3,(H2,62,74)(H,63,75)(H,66,76)(H,67,79)(H,68,78)(H,69,80)(H,70,81)(H,71,77)/t37-,46+,47+,48-,49+,50+,54+/m1/s1
InChIKeyABFNTRQPWNXUHA-VEVJRHMJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Veldoreotide (CAS 252845-37-7) Procurement Guide: A Multi-Receptor Somatostatin Analog for Specialized Endocrinology Research


Veldoreotide (also designated DG3173, Somatoprim, COR-005, or PTR-3173) is a synthetic cyclic heptapeptide somatostatin analog (SSA) with a molecular formula of C60H74N12O10 and a molecular weight of 1122.57 g/mol [1]. It functions as a full agonist at somatostatin receptor subtypes 2, 4, and 5 (SSTR2, SSTR4, SSTR5), distinguishing it from clinically established SSAs that lack robust SSTR4 activity [2]. Currently investigated in Phase II clinical trials for acromegaly, veldoreotide has demonstrated a unique pharmacological profile that includes potent growth hormone (GH) suppression and low insulin-suppressing activity, making it a compound of high interest for research on neuroendocrine tumors and pituitary adenomas [3].

Why Veldoreotide Cannot Be Replaced by Generic Octreotide or Pasireotide: Evidence of Receptor-Level Differentiation


Somatostatin analogs are not interchangeable; their therapeutic and research utility is dictated by distinct receptor activation fingerprints. Clinically dominant SSAs like octreotide and lanreotide primarily target SSTR2 with negligible SSTR4 activity, while pasireotide exhibits pan-receptor binding but critically lacks meaningful SSTR4 agonism [1]. Veldoreotide is uniquely characterized as a full SSTR4 agonist in addition to its SSTR2 and SSTR5 activity, a profile not replicated by any currently approved SSA [2]. This receptor-level differentiation translates into functional consequences, including the ability to suppress GH in octreotide-resistant adenomas and the potential to decouple GH inhibition from insulin suppression—a persistent liability of first-generation SSAs [3]. The quantitative evidence below substantiates this differentiation for procurement decision-making.

Quantitative Differentiation Evidence: Veldoreotide vs. Octreotide and Pasireotide in Preclinical Head-to-Head Studies


SSTR4 Activation Efficacy: Veldoreotide Shows Full Agonism While Octreotide and Pasireotide Fail to Activate SSTR4

In a fluorescence-based membrane potential assay using HEK293 cells stably co-expressing GIRK2 channels and individual SSTR subtypes, veldoreotide demonstrated full agonist efficacy at SSTR4 (Emax 96.9 ± 2.7%), comparable to the endogenous ligand somatostatin-14 [1]. In contrast, octreotide and pasireotide showed minimal to partial SSTR4 activation (Emax 27.4 ± 4.7% and 52.0 ± 4.9%, respectively) [1]. This represents a 3.5-fold greater Emax for veldoreotide versus octreotide and a 1.9-fold greater Emax versus pasireotide at the SSTR4 receptor.

SSTR4 agonism Receptor pharmacology Somatostatin analogs

GH Suppression in Primary Human Somatotroph Adenomas: Veldoreotide Rescues 38% of Octreotide Non-Responders

In a direct head-to-head comparison using 27 primary human somatotroph adenoma cell cultures (hSA), DG3173 (veldoreotide) suppressed GH secretion in significantly more adenomas than octreotide (10/21 vs 5/21; response defined as GH reduction to below 80% of baseline) in dose-response experiments [1]. Critically, among 16 adenomas classified as octreotide non-responders, 38% (6/16) demonstrated a positive GH suppression response to DG3173 [1]. In responding adenomas, the IC50 values for GH suppression were comparable between the two agents, with veldoreotide exhibiting an IC50 of 0.49 nM in human GH-secreting adenoma cells [1].

Acromegaly Growth hormone suppression Drug resistance

Triple-Receptor Full Agonism at SSTR2/4/5: Veldoreotide's Balanced Activation Profile vs. Narrow Selectivity of Octreotide and Pasireotide

Comprehensive concentration-response profiling in HEK293-GIRK2 cells revealed that veldoreotide acts as a full agonist at all three of its target receptors, whereas octreotide and pasireotide each exhibit a significant gap in their activation profile [1]. Veldoreotide achieved Emax values of 98.0 ± 2.9% (SSTR2), 96.9 ± 2.7% (SSTR4), and 90.4 ± 5.2% (SSTR5) [1]. Octreotide is essentially SSTR2-selective (Emax 99.0 ± 2.4% at SSTR2; only 27.4% at SSTR4), while pasireotide, despite broader binding, fails at SSTR4 (Emax 52.0%) [1]. Veldoreotide's SSTR5 potency (EC50 10.5 ± 3.4 nM) also exceeds that of octreotide (EC50 54.4 ± 6.6 nM) by approximately 5-fold, and is comparable to pasireotide (EC50 16.5 ± 2.5 nM) [1].

Receptor selectivity Functional agonism G-protein signaling

SSTR4-Mediated Chromogranin A Suppression: Greater Antisecretory Activity Through the SSTR4 Pathway

In BON-1 human pancreatic neuroendocrine tumor cells stably expressing individual SSTR subtypes, veldoreotide's antisecretory efficacy—measured by chromogranin A (CgA) release—was most pronounced via SSTR4 [1]. Veldoreotide reduced CgA secretion to 65.3% of baseline in SSTR4-expressing BON-1 cells, compared to only 80.3% and 77.6% in SSTR2- and SSTR5-expressing cells, respectively [1]. This SSTR4-predominant CgA suppression profile is inaccessible to octreotide and pasireotide, which have negligible or partial SSTR4 efficacy [1]. Veldoreotide had no effect on CgA secretion in wild-type BON-1 cells (which endogenously express only SSTR2 and SSTR5), confirming the SSTR4-dependence of the enhanced antisecretory effect [1].

Chromogranin A Neuroendocrine tumor marker Antisecretory activity

Endocrine Selectivity: >10,000-Fold Separation Between GH Suppression and Insulin Suppression

A key liability of first-generation SSAs (octreotide, lanreotide) is their concurrent suppression of insulin secretion, which can impair glucose tolerance in acromegaly patients [1]. In rat hormone secretion studies, PTR-3173 (veldoreotide) demonstrated remarkable endocrine selectivity, being 1,000-fold more potent at inhibiting GH release than glucagon release, and more than 10,000-fold more potent at inhibiting GH than insulin release [1]. In contrast, clinically used SSAs like octreotide potently suppress insulin and glucagon alongside GH [2]. This selectivity was confirmed in vivo where PTR-3173 suppressed rat GH with no measurable effect on insulin secretion [3].

Insulin-sparing Glucose tolerance Endocrine selectivity

High-Value Research Scenarios for Veldoreotide Procurement Based on Quantitative Differentiation


Investigating SSTR4-Mediated Anti-Inflammatory and Anti-Hyperalgesic Pathways

Veldoreotide's unique full SSTR4 agonism (Emax 96.9% vs 27.4% for octreotide and 52.0% for pasireotide) makes it the compound of choice for preclinical studies exploring SSTR4-mediated anti-inflammatory and analgesic mechanisms [1]. Since SSTR4 knockout mice exhibit exacerbated inflammatory hyperalgesia, contact dermatitis, and airway inflammation, veldoreotide provides a pharmacological tool to selectively activate this receptor subtype—a capability not achievable with any approved SSA [2]. Researchers should procure veldoreotide over J-2156 (an SSTR4-selective tool compound) when concurrent SSTR2 and SSTR5 engagement is desired, as J-2156 lacks activity at these receptors.

Mechanistic Studies of Octreotide Resistance in Pituitary Adenomas

Veldoreotide's demonstrated ability to suppress GH in 38% of octreotide non-responsive adenomas makes it essential for research into mechanisms of SSA resistance [1]. Primary pituitary adenoma cell culture models that fail to respond to octreotide (approximately 50-60% of somatotroph adenomas) can be stratified using veldoreotide to identify SSTR4-dependent vs SSTR4-independent resistance mechanisms [1]. Procurement of veldoreotide alongside octreotide enables paired comparative studies that can delineate the contribution of SSTR4 signaling to GH suppression in resistant tumor populations.

SSTR4-Dependent Antiproliferative and Antisecretory Studies in Neuroendocrine Tumor Models

In BON-1 neuroendocrine tumor cells expressing SSTR4, veldoreotide achieved greater antiproliferative activity than the endogenous ligand somatostatin-14 (cell proliferation reduced to 71.2% vs 79.7%) and more pronounced CgA suppression via SSTR4 vs SSTR2 (65.3% vs 80.3%) [1]. These SSTR4-dependent functional outcomes are not achievable with octreotide or pasireotide. Researchers studying neuroendocrine tumor biology should procure veldoreotide for experiments requiring SSTR4-mediated modulation of tumor cell proliferation and secretory activity, particularly in tumor models where SSTR4 expression has been confirmed.

In Vivo Studies Requiring GH Suppression Without Concurrent Insulin or Glucagon Suppression

For metabolic studies where GH/IGF-1 axis modulation must be achieved without perturbing insulin or glucagon secretion, veldoreotide offers a >10,000-fold selectivity window for GH over insulin [1]. This property enables experimental designs in rodent models of acromegaly, diabetic nephropathy, or GH-related pathologies where octreotide's insulin-suppressive activity would confound interpretation of metabolic endpoints [2]. Researchers should select veldoreotide over octreotide when the experimental readout is sensitive to changes in insulin or glucose homeostasis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Veldoreotide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.